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molecular formula C13H10F3NO B2699008 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol CAS No. 1340875-16-2

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol

Cat. No. B2699008
M. Wt: 253.224
InChI Key: ATJLYOJRNWPTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284308B2

Procedure details

The title compound was prepared analogously to the method in Intermediate 33: step a using 3-bromopyridine and 4-(trifluoromethyl)benzaldehyde in place of 5-bromo-1-methyl-1H-imidazole and picolinaldehyde, respectively.
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[F:8][C:9]([F:19])([F:18])[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1.N1C=CC=CC=1C=O>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:14]([C:13]2[CH:12]=[CH:11][C:10]([C:9]([F:8])([F:18])[F:19])=[CH:17][CH:16]=2)[OH:15])[CH:3]=1

Inputs

Step One
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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